1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride

CAS No.: 914654-77-6

Cat. No.: VC2677183

Molecular Formula: C9H20Cl2N2S

Molecular Weight: 259.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914654-77-6 |

|---|---|

| Molecular Formula | C9H20Cl2N2S |

| Molecular Weight | 259.24 g/mol |

| IUPAC Name | 1-(thian-4-yl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C9H18N2S.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H |

| Standard InChI Key | LCAKJBDYQNCARY-UHFFFAOYSA-N |

| SMILES | C1CSCCC1N2CCNCC2.Cl.Cl |

| Canonical SMILES | C1CSCCC1N2CCNCC2.Cl.Cl |

Introduction

Basic Chemical Information and Properties

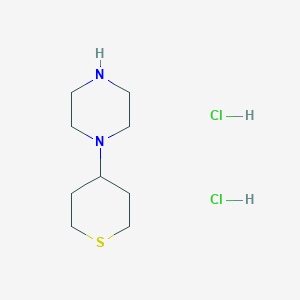

1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is a piperazine derivative featuring a tetrahydrothiopyran moiety attached to a piperazine ring. This structural arrangement contributes to its unique properties and potential applications in medicinal chemistry. The compound is classified as a heterocyclic compound with two nitrogen atoms in the piperazine ring and one sulfur atom in the tetrahydrothiopyran ring.

The key chemical and physical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 914654-77-6 |

| Molecular Formula | C9H20Cl2N2S |

| Molecular Weight | 259.24 g/mol |

| Physical State | Solid |

| Hazard Classification | Irritant |

| MDL Number | MFCD13857366 |

The molecule's structure consists of a six-membered piperazine ring (containing two nitrogen atoms at positions 1 and 4) connected to a tetrahydrothiopyran ring (a six-membered ring containing one sulfur atom). The compound exists as a dihydrochloride salt, which enhances its water solubility compared to the free base form .

Synthesis Methodology

The synthesis of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride typically involves a reaction between piperazine and tetrahydrothiophene derivatives under controlled conditions. While specific synthetic routes may vary, the general approach includes several key steps carried out under carefully controlled reaction parameters including temperature, solvent selection, and reaction duration.

A typical synthetic pathway might include:

-

Preparation of an appropriately functionalized tetrahydrothiopyran intermediate

-

Nucleophilic substitution reaction with piperazine

-

Formation of the dihydrochloride salt using hydrogen chloride

-

Purification procedures including recrystallization and/or chromatography

These synthetic methods are often detailed in specialized chemical literature and patents, with specific conditions optimized to enhance yield and purity.

Structural Comparison with Related Compounds

Understanding the significance of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride is enhanced by comparing it with structurally related compounds:

These structural variations can significantly influence physicochemical properties, receptor binding affinities, and biological activities, highlighting the importance of precise structural features in determining a compound's behavior in biological systems.

Future Research Directions

Based on the current understanding of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride and related compounds, several promising research directions emerge:

-

Detailed Pharmacological Profiling: Comprehensive receptor binding studies and functional assays to fully characterize its activity across multiple biological targets

-

Medicinal Chemistry Optimization: Systematic structural modifications to enhance potency, selectivity, or pharmacokinetic properties

-

Therapeutic Potential Investigation: Evaluation in preclinical models of neurological, psychiatric, or metabolic disorders based on its structural relationship to bioactive compounds

-

Drug Delivery Applications: Exploration of its potential as a component in drug delivery systems or prodrug approaches

The unique structural features of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine dihydrochloride make it particularly interesting for investigations at the intersection of heterocyclic chemistry and neuropharmacology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume